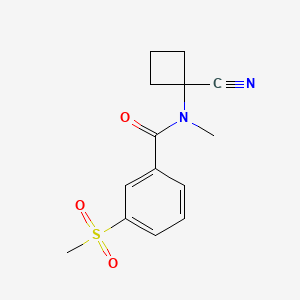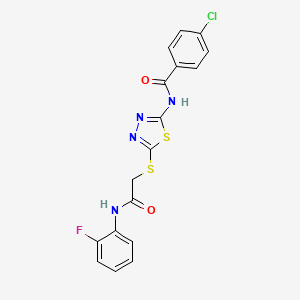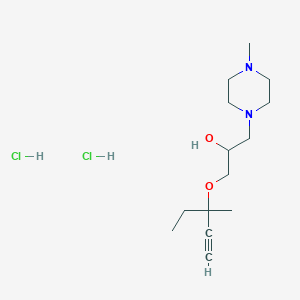![molecular formula C26H28N4O5 B2698274 N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251692-35-9](/img/structure/B2698274.png)
N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The analysis of chemical reactions involves studying the transformation of a substance or substances into one or more different substances. It includes understanding the reactants, products, and the mechanism of the reaction . Unfortunately, specific details about the chemical reactions involving this compound are not available in the retrieved data.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its state of matter, melting point, boiling point, reactivity, and solubility . Unfortunately, specific details about the physical and chemical properties of this compound are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Radioligand Synthesis for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the specified chemical, has been developed as selective ligands for the translocator protein (18 kDa) in positron emission tomography (PET) imaging. These compounds, such as DPA-714, have been designed for in vivo imaging by incorporating a fluorine atom, allowing labeling with fluorine-18. This has significant implications for studying various biological processes and diseases in a non-invasive manner (Dollé et al., 2008).
Synthetic Pathways in Organic Chemistry
Research has explored the oxidative radical cyclization of alpha-(Methylthio)acetamides leading to the synthesis of complex organic compounds like erythrinanes. This demonstrates the chemical's relevance in synthetic organic chemistry, particularly in constructing intricate molecular structures with potential pharmacological applications (Chikaoka et al., 2003).
Development of Anti-Inflammatory and Analgesic Agents
Studies on compounds derived from visnaginone and khellinone, including those structurally similar to the specified chemical, have shown significant COX-1/COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. This research highlights the potential of these compounds in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Agent Development
The synthesis of 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, including those structurally akin to the specified chemical, has been pursued with the aim of discovering new anticancer agents. These compounds have been tested across 60 cancer cell lines, showing potential for cancer therapy (Al-Sanea et al., 2020).
Antimicrobial Compound Synthesis
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials structurally related to the specified chemical, has demonstrated good antibacterial and antifungal activities. This positions such compounds as candidates for new antimicrobial agents, addressing the need for novel therapies against resistant microbial strains (Hossan et al., 2012).
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and harmful effects on health and the environment. It’s important to handle all chemical compounds with care and use appropriate safety measures . Unfortunately, specific details about the safety and hazards of this compound are not available in the retrieved data.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-33-13-7-12-29-17-27-24-20(18-8-5-4-6-9-18)15-30(25(24)26(29)32)16-23(31)28-21-14-19(34-2)10-11-22(21)35-3/h4-6,8-11,14-15,17H,7,12-13,16H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUXGSDBOWGPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B2698199.png)



![N-[(furan-2-yl)methyl]-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2698205.png)
![4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2698206.png)

![(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2698208.png)
![1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine](/img/structure/B2698209.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2698210.png)


![2,2-Dimethyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2698214.png)
